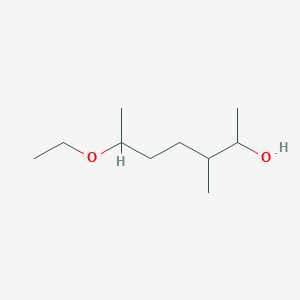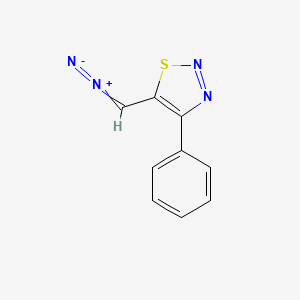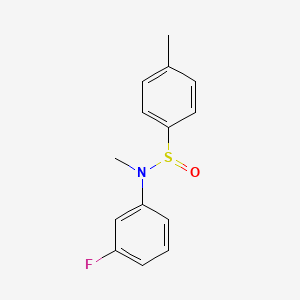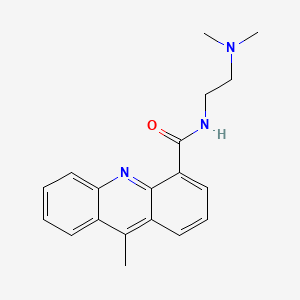![molecular formula C10H12N2O2S2 B14390356 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine CAS No. 89876-77-7](/img/structure/B14390356.png)
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 2-nitrophenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under basic conditions . The reaction proceeds through the nucleophilic attack of the thiomorpholine on the fluoronitrobenzene, resulting in the substitution of the fluorine atom with the thiomorpholine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-[(2-aminophenyl)sulfanyl]thiomorpholine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(2-aminophenyl)sulfanyl]thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antidiabetic, antimigraine, and antimicrobial agents.
Biological Studies: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The sulfur atom in the thiomorpholine ring can also interact with biological molecules, potentially affecting enzyme activity and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Nitrophenyl)sulfanyl]thiomorpholine: Similar structure but with the nitro group in a different position.
Morpholine Derivatives: Compounds with a morpholine ring instead of a thiomorpholine ring, which may have different chemical and biological properties.
Uniqueness
4-[(2-Nitrophenyl)sulfanyl]thiomorpholine is unique due to the presence of both a nitrophenyl group and a thiomorpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
89876-77-7 |
|---|---|
Molekularformel |
C10H12N2O2S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-(2-nitrophenyl)sulfanylthiomorpholine |
InChI |
InChI=1S/C10H12N2O2S2/c13-12(14)9-3-1-2-4-10(9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
InChI-Schlüssel |
CLJFYYVPENLUBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1SC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
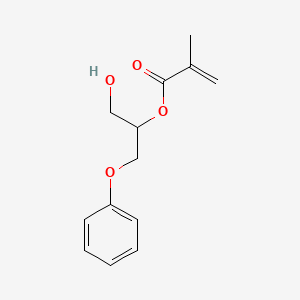
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
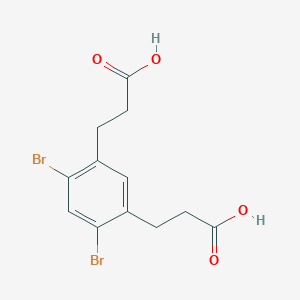
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
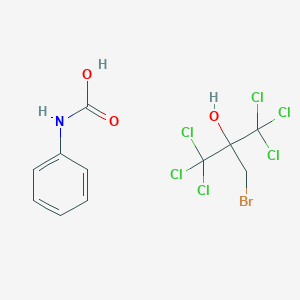
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
